4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
4-Bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a thiazole-ethyl moiety. The compound’s structure combines a sulfonamide group (–SO₂NH–) with a thiazole heterocycle, which may enhance its bioactivity due to increased electronic interactions and binding affinity .
Properties
IUPAC Name |
4-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S2/c1-24-16-6-2-13(3-7-16)18-21-15(12-25-18)10-11-20-26(22,23)17-8-4-14(19)5-9-17/h2-9,12,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFKDOVKIOLECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives, in general, have diverse physicochemical properties, which can influence their pharmacokinetic profiles.
Biological Activity
4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety, which contribute to its diverse biological properties.
Antimicrobial Activity
Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis and disruption of cell wall integrity .
| Compound | Activity | Target |
|---|---|---|
| This compound | Antibacterial | Various bacterial strains |
| Other thiazole derivatives | Antifungal | Fungal species |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. It has shown promising activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The compound's efficacy is attributed to its ability to interfere with cancer cell proliferation and induce apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes involved in metabolic pathways.
- Protein Interaction : The thiazole ring can interact with nucleic acids or proteins, potentially disrupting essential cellular functions.
- Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxyphenyl or thiazole groups can significantly influence the compound's potency and selectivity against various biological targets. For example, electron-withdrawing or electron-donating groups on the phenyl ring have been shown to enhance anticancer activity .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Screening
Another study focused on the anticancer properties of various thiazole derivatives against MCF7 cell lines. The results demonstrated that compounds structurally similar to this compound showed IC50 values lower than those of established chemotherapeutic agents, suggesting a potent anticancer effect .
Comparison with Similar Compounds
Key Structural Features :
- Sulfonamide Core : Provides hydrogen-bonding capabilities, critical for interactions with biological targets.
- Bromine Substituent : Enhances lipophilicity and may influence halogen bonding in molecular recognition .
Synthetic routes for such compounds typically involve nucleophilic substitution or coupling reactions, as seen in the preparation of related sulfonamides via sulfonyl chloride intermediates or cyclization reactions to form thiazole rings .
Structural Analogues with Halogen Variations
A. 4-Chloro-N-(2-(2-(3,4-Dimethoxyphenyl)Thiazol-4-yl)ethyl)Benzenesulfonamide (CAS 863512-30-5)
- Structural Differences : Chlorine replaces bromine; additional methoxy groups on the phenyl ring.
- Impact :
B. 4-Bromo-N-(4-Methoxyphenyl)Benzenesulfonamide (CAS 206559-44-6)
- Structural Differences : Lacks the thiazole-ethyl moiety.
- Impact :
Table 1: Halogenated Sulfonamide Analogues
Thiazole-Containing Analogues
A. Ethyl 2-(4-((2-(4-(3-(4-Trifluoromethylphenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (Compound 10d)
- Structural Differences : Piperazine and urea groups replace the sulfonamide.
- Impact :
B. 5-Bromo-N-(2-(2-(3,4-Dimethoxyphenyl)-4-Methylthiazol-5-yl)Ethyl)Furan-2-Carboxamide (CAS 893997-14-3)
- Structural Differences : Furan-carboxamide replaces sulfonamide; additional methyl group on thiazole.
- Impact :
Table 2: Thiazole-Containing Analogues
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide?
- Methodology : The compound’s synthesis involves modular steps:
- Thiazole Core Formation : React 4-methoxyphenyl-substituted thiourea with α-bromoketones under Hantzsch thiazole synthesis conditions (e.g., ethanol, reflux) to yield the thiazole ring .
- Sulfonamide Coupling : React the thiazole-ethylamine intermediate with 4-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM) using a base (e.g., triethylamine) for sulfonamide bond formation .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination or side reactions.
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, thiazole protons at δ 7.2–8.5 ppm) .
- X-ray Crystallography : Resolve crystal structure to verify sulfonamide conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and NH groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns (e.g., loss of Br or thiazole ring cleavage) .
Q. What initial biological assays are suitable for evaluating bioactivity?
- Screening Strategies :
- Enzyme Inhibition : Test against serine proteases or carbonic anhydrases, as sulfonamides are known inhibitors. Use fluorometric assays with Z-Gly-Leu-Arg-AMC or similar substrates .
- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Approach :
- Variation of Substituents : Synthesize analogs with altered halogen (Cl, I) or methoxy groups to assess electronic effects on bioactivity .
- Trifluoromethyl Comparison : Replace bromo with CF to evaluate lipophilicity and metabolic stability .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent positions with target binding (e.g., COX-2 or HSP90) .
Q. How to resolve contradictions in bioactivity data across experimental models?
- Case Study : If inconsistent inhibition is observed in enzyme vs. cell-based assays:
- Solubility Check : Measure logP to confirm cellular uptake limitations (e.g., >3 may reduce bioavailability) .
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites .
- Metal Interactions : Test if divalent cations (e.g., Zn) in assay buffers interfere with sulfonamide binding .
Q. What strategies optimize solubility without compromising target affinity?
- Structural Modifications :
- PEGylation : Introduce polyethylene glycol (PEG) chains via sulfonamide nitrogen to enhance aqueous solubility .
- Prodrug Design : Convert sulfonamide to a phosphate ester for improved dissolution .
- Co-Crystallization : Use co-formers (e.g., cyclodextrins) to create stable co-crystals with higher solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
